molecular formula C18H20O B3025127 3-(3,4-Dimethylphenyl)-3'-methylpropiophenone CAS No. 898755-57-2

3-(3,4-Dimethylphenyl)-3'-methylpropiophenone

Cat. No. B3025127
CAS RN: 898755-57-2
M. Wt: 252.3 g/mol
InChI Key: HBROWSSELZOVFS-UHFFFAOYSA-N
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Description

The compound “3-(3,4-Dimethylphenyl)-3’-methylpropiophenone” is a complex organic molecule. It likely contains a propiophenone group, which is a functional group consisting of a ketone attached to a phenyl group and a methyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving dimethylanilines .

Scientific Research Applications

1. Catalytic Reactions

3-(3,4-Dimethylphenyl)-3'-methylpropiophenone has been explored in the context of catalytic reactions. For instance, it's involved in palladium-catalyzed reactions with aryl bromides, leading to multiple arylation via C-C and C-H bond cleavages (Wakui et al., 2004). Additionally, rhodium-mediated C-C bond activation of related compounds has been studied, highlighting the complex chemistry of these molecules (Baksi et al., 2007).

2. Spectroscopic and Structural Analysis

This compound has also been a subject of interest in spectroscopic and structural analysis. Research has been conducted on the spectroscopic properties, NLO, NBO, and NPA analysis of similar compounds, providing insights into their electronic properties and intramolecular interactions (Demircioğlu et al., 2014).

3. Material Science Applications

In material science, compounds with similar structures have been used in the synthesis of polymers and membranes. For example, poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups have been synthesized using related compounds, demonstrating their utility in creating materials with specific properties (Shi et al., 2017).

4. Gas-Phase Acidities Studies

The compound's structure has also been used in the determination of gas-phase acidities of dimethylphenol isomers, contributing to a better understanding of their thermodynamic stabilities and reactivity (Madeira et al., 2008).

5. Fluorescence Sensing

Interestingly, dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized for luminescence sensing of benzaldehyde and related derivatives, demonstrating the potential of these compounds in sensor technologies (Shi et al., 2015).

properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(3-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-5-4-6-17(11-13)18(19)10-9-16-8-7-14(2)15(3)12-16/h4-8,11-12H,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBROWSSELZOVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644824
Record name 3-(3,4-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898755-57-2
Record name 3-(3,4-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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